2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is known for its unique cyclopropyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride typically involves the reaction of cyclopropylamine with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality.
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Solvents: Typically polar solvents like water, ethanol, or acetonitrile.
Major Products Formed
Oxidation products: Amides or carboxylic acids.
Reduction products: Primary amines.
Substitution products: Various substituted cyclopropyl derivatives.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(Aminomethyl)cyclopropyl]ethanol
- **2-[1-(Aminomethyl)cyclopropyl]methanol
- **2-[1-(Aminomethyl)cyclopropyl]propanoic acid
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride is unique due to its specific cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly where specific interactions with biological targets are required.
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJNYJOYLQLLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)N)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.